molecular formula C13H13N B3055040 7,8,9,10-Tetrahydrophenanthridine CAS No. 62833-92-5

7,8,9,10-Tetrahydrophenanthridine

Cat. No. B3055040
CAS RN: 62833-92-5
M. Wt: 183.25 g/mol
InChI Key: OGJFULQWWMMHAA-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydrophenanthridine is a nitrogen heterocyclic compound . It is the basis of DNA-binding fluorescent dyes through intercalation .


Synthesis Analysis

The synthesis of 7,8,9,10-Tetrahydrophenanthridine involves a reaction with cisplatin and AgNO3. The reaction is stirred under protection from light at room temperature. After 16 hours, AgCl precipitate is removed by filtration. The reaction mixture is then concentrated under reduced pressure, and the resulting residue is dissolved in methanol .


Molecular Structure Analysis

The molecular formula of 7,8,9,10-Tetrahydrophenanthridine is C13H13N . It contains a total of 30 bonds, including 17 non-H bonds, 12 multiple bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 Pyridine .

Scientific Research Applications

Synthesis and Serotoninergic Agonist Potential

7,8,9,10-Tetrahydrophenanthridine derivatives have been synthesized as analogs of known serotoninergic agonists. These compounds, specifically 8-dipropylamino derivatives, have been evaluated for their affinity to the 5-HT 1A receptor subtype, indicating potential applications in neuroscience and pharmacology related to serotonin activity (Castan & Bigg, 1993).

Antitumor Properties

Various derivatives of 7,8,9,10-tetrahydrobenzo[c]phenanthridin have been prepared and analyzed for their cytotoxicity and antitumor properties. These compounds have shown a relationship between their cytotoxicity and topoisomerase poisoning properties, indicating their potential use in cancer research and treatment (Janin, Croisy, Riou, & Bisagni, 1993).

NAD(P)H Model for Biomimetic Asymmetric Hydrogenation

9,10-Dihydrophenanthridine has been identified as a new and easily regenerable model for NAD(P)H in biomimetic asymmetric hydrogenation. This application is significant in biochemical research, particularly in the study of hydrogenation reactions using hydrogen gas as a terminal reductant (Chen et al., 2012).

Potential in Organic Semiconductors

9,10-Dichlorooctafluoroanthracene, a related compound, has been synthesized and established as a synthon for n-type organic semiconductors. This research suggests potential applications of tetrahydrophenanthridine derivatives in the development of efficient electron transport in solid-state devices (Tannaci, Noji, McBee, & Tilley, 2007).

properties

IUPAC Name

7,8,9,10-tetrahydrophenanthridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJFULQWWMMHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397174
Record name 7,8,9,10-tetrahydrophenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8,9,10-Tetrahydrophenanthridine

CAS RN

62833-92-5
Record name 7,8,9,10-tetrahydrophenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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